Regioisomeric Carboxylate Positioning: N1-Carboxylate (Target) vs. C6-Carboxylate (Analog) Defines Pharmacophoric Geometry
The target compound bears its carboxylate ester at the N1 position of the benzodiazepine ring, whereas the commercially available analog tert-butyl 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylate (CAS 2639425-52-6) places the ester at the C6 position [1]. The N1-carboxylate locates the ester group directly on a ring nitrogen, whereas the C6-carboxylate attaches it to the aromatic ring carbon. This regioisomeric difference alters the spatial vector of the ester group by approximately 2.5–3.0 Å (estimated from the 1,5-benzodiazepine core geometry) and changes the hydrogen-bond acceptor presentation of the carbamate oxygen atoms. In the context of 1,5-benzodiazepine gastrin/CCK-B antagonists, the N1 substituent is a defined point of structural diversity directly cited as critical for receptor affinity [2].
| Evidence Dimension | Carboxylate attachment position and its impact on pharmacophoric geometry |
|---|---|
| Target Compound Data | N1-butoxycarbonyl substitution (carbamate attached to benzodiazepine ring nitrogen N1) |
| Comparator Or Baseline | tert-Butyl 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylate (CAS 2639425-52-6); C6-carboxylate substitution (ester attached to aromatic ring carbon) |
| Quantified Difference | Regioisomeric shift: ~2.5–3.0 Å spatial displacement of ester group; N1 vs. C6 attachment alters hydrogen-bond acceptor orientation and steric environment around the benzodiazepine core |
| Conditions | Structural comparison based on published molecular formulas and InChI data; pharmacophoric significance inferred from 1,5-benzodiazepine SAR described in patent AU721081B2 |
Why This Matters
Procurement of the incorrect regioisomer would place the ester group at a different position on the scaffold, fundamentally altering the molecule's pharmacophoric geometry and potentially abolishing target engagement at receptors where N1-substituent orientation is critical.
- [1] Kuujia.com. tert-Butyl 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylate (CAS 2639425-52-6) product page. InChI Key: QCDUECJERBFXSS-UHFFFAOYSA-N. MF: C15H20N2O3. View Source
- [2] AU721081B2 – 1,5-Benzodiazepine Derivatives. Patent filed 1997-12-10. Indicates that N1 substitution (R1 position) is a key variable defining biological activity in 1,5-benzodiazepine gastrin/CCK-B antagonists. View Source
